Anagrelide is a medication primarily used to treat essential thrombocythemia (ET), a condition characterized by an abnormally high number of platelets in the blood, which can lead to an increased risk of thrombosis. It is known for its selective action on platelet reduction, distinguishing it from other cytoreductive agents like hydroxyurea, which have broader effects on hematopoiesis. The efficacy and safety of anagrelide have been evaluated in various studies, comparing it to hydroxyurea and investigating its mechanism of action and potential applications in other myeloproliferative disorders123710.
Anagrelide is well-established as a treatment for ET, particularly in patients who are intolerant or refractory to hydroxyurea. Randomized controlled trials have demonstrated its non-inferiority to hydroxyurea in reducing platelet counts and preventing thrombotic complications in ET patients110. The ANAHYDRET study, for instance, confirmed anagrelide's efficacy over a prolonged observation period1.
In patients with chronic myeloproliferative disorders (CMPD) exhibiting thrombocytosis, anagrelide has been used effectively as monotherapy or in combination with hydroxyurea. The combined use of both drugs can lead to better hematologic control and reduced toxicity compared to hydroxyurea alone2. Anagrelide has also shown efficacy in treating hydroxyurea-resistant thrombocytosis in chronic myeloid leukemia (CML) patients6.
Anagrelide has been identified as a potential anti-cancer agent due to its ability to inhibit cancer cell growth. Its interaction with PDE3A and SLFN12 proteins appears to be crucial for this effect, and it can enhance the apoptotic effects of certain cytokines in cancer cells8.
Using immortalized megakaryocyte progenitor cell lines derived from human induced pluripotent stem cells, anagrelide has been studied for its effects on megakaryogenesis and platelet formation. It has been found to inhibit the proliferation of these cells and reduce the generation of mature platelets, providing insights into its mechanism of action9.
Anagrelide exerts its therapeutic effects by selectively inhibiting megakaryocyte maturation and platelet production. Studies have shown that anagrelide is a potent inhibitor of megakaryocytopoiesis, with minimal impact on other hematopoietic lineages3. It operates through a different mechanism compared to hydroxyurea, which has a more generalized cytoreductive action. Anagrelide's selectivity is attributed to its ability to target specific pathways involved in platelet generation, as evidenced by gene expression studies that have uncovered new regulators of megakaryopoiesis4. Furthermore, anagrelide has been shown to synergize with cell death-inducing cytokines to inhibit cancer cell growth, suggesting a complex interplay between anagrelide and cellular signaling pathways8.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6